molecular formula C16H14N2O2 B8487613 N-Benzyl-2-oxoindoline-5-carboxamide

N-Benzyl-2-oxoindoline-5-carboxamide

Cat. No. B8487613
M. Wt: 266.29 g/mol
InChI Key: NRKYKKXSERTSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07683067B2

Procedure details

2-Oxoindoline-5-carboxylic acid (0.214 g, 1.21 mmol), O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (0.462 g, 1.44 mmol), 1-hydroxybenzotriazole hydrate (0.194 g, 1.44 mmol) and N,N-diisopropylethylamine (0.3 mL, 1.71 mmol) were suspended in a mixture of acetonitrile (4 mL) and N,N-dimethylformamide (1 mL) and stirred at room temperature for 30 min. Benzylamine (0.155 g, 1.45 mmol) was added and stirring was continued for 12 h. The solvent was removed in vacuo and the residue was separated between chloroform and a saturated aqueous sodium hydrogen carbonate solution. The aqueous layer was extracted with chloroform (3×30 mL). The combined organic layers were dried over sodium sulfate. Filtration and removal of the solvent in vacuo yielded the crude product which was purified on a silica gel column using a gradient chloroform/methanol, (100:1 to 1:1), as the eluent to give 0.104 g (30% yield) of the title compound as a solid: 1H NMR (DMSO-d6, 400 MHz) δ 10.60 (s, 1H), 8.85 (m, 1H), 7.77 (m, 2H), 7.29 (m, 4H), 7.21 (m, 1H), 6.85 (d, J=11 Hz, 1H), 4.45 (d, J=6 Hz, 2H), 3.52 (s, 2H); MS (ES) m/z 267 (M++1).
Quantity
0.214 g
Type
reactant
Reaction Step One
Quantity
0.462 g
Type
reactant
Reaction Step One
Quantity
0.194 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.155 g
Type
reactant
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:11]([OH:13])=O)[CH:8]=2)[NH:3]1.F[B-](F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2C=CC=CC=2N=N1.O.ON1C2C=CC=CC=2N=N1.C(N(CC)C(C)C)(C)C.[CH2:56]([NH2:63])[C:57]1[CH:62]=[CH:61][CH:60]=[CH:59][CH:58]=1>C(#N)C.CN(C)C=O>[CH2:56]([NH:63][C:11]([C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[NH:3][C:2](=[O:1])[CH2:10]2)=[O:13])[C:57]1[CH:62]=[CH:61][CH:60]=[CH:59][CH:58]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.214 g
Type
reactant
Smiles
O=C1NC2=CC=C(C=C2C1)C(=O)O
Name
Quantity
0.462 g
Type
reactant
Smiles
F[B-](F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
0.194 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.155 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was separated between chloroform
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
yielded the crude product which
CUSTOM
Type
CUSTOM
Details
was purified on a silica gel column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(=O)C=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.104 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 32.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.